2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a pyrazine ring, a chlorophenyl group, and a dimethoxyphenyl acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common method involves the reaction of 3-chlorophenyl hydrazine with ethyl acetoacetate to form the pyrazine ring. This intermediate is then reacted with 2,4-dimethoxyphenyl isothiocyanate to introduce the sulfanyl and acetamide groups. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
- **2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
- **2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide
Uniqueness
What sets 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-27-15-6-7-16(17(11-15)28-2)23-18(25)12-29-19-20(26)24(9-8-22-19)14-5-3-4-13(21)10-14/h3-11H,12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBINVPHNKZLLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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